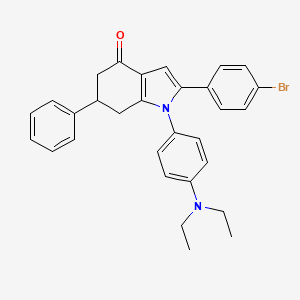
1-(4-(Diethylamino)phenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Diethylamino)phenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a useful research compound. Its molecular formula is C30H29BrN2O and its molecular weight is 513.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- The synthesis of compounds involving diethylamino functional groups, like "1-(4-(Diethylamino)phenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one", often explores their potential as intermediates in organic synthesis due to their low toxicity and good thermal stability (Zhang Da, 2015).
- Photophysical studies of similar compounds have shown that they can exhibit strong fluorescence properties, which are useful in the development of fluorescent materials (T. Shimasaki et al., 2021).
Applications in Sensing and Detection
- Compounds with diethylamino functional groups have been used in the development of pH probes that work in strongly acidic conditions. These probes can exhibit pH-dependent near-infrared OFF–ON emission, which is valuable for selective detection and sensing applications (Yan-Hua Zhan et al., 2016).
Antimicrobial Properties
- Studies on derivatives of similar compounds have shown significant antimicrobial activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential use in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Biochemical Interactions
- Research on metal complexes with ligands related to diethylamino functional groups has been conducted to explore their interactions with DNA and plasma proteins. Such studies are crucial for understanding the potential of these compounds in medicinal chemistry, particularly as DNA probes or anticancer agents (Chandrasekhar Vidya Rani et al., 2020).
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-(diethylamino)phenyl]-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29BrN2O/c1-3-32(4-2)25-14-16-26(17-15-25)33-28(22-10-12-24(31)13-11-22)20-27-29(33)18-23(19-30(27)34)21-8-6-5-7-9-21/h5-17,20,23H,3-4,18-19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBPZZZXDFFXPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

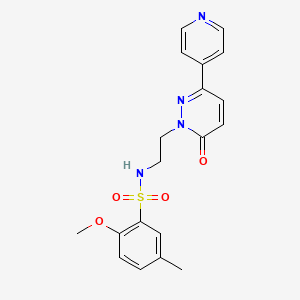
![3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418545.png)

![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2418550.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2418551.png)
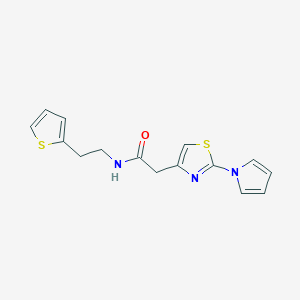
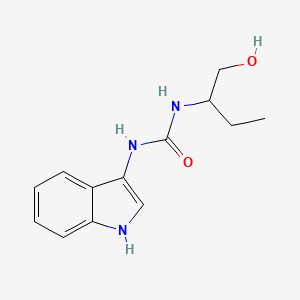
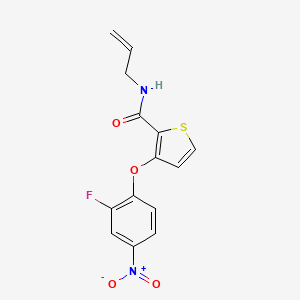
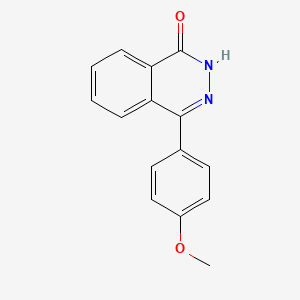
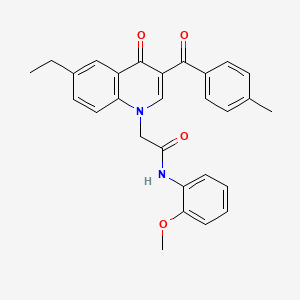
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2418560.png)

![N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2418562.png)
